2-Dibenzofurancarboxylic acid

Overview

Description

2-Dibenzofurancarboxylic acid is a useful research compound. Its molecular formula is C13H8O3 and its molecular weight is 212.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfhydryl Group Determination : 2-Dibenzofurancarboxylic acid derivatives have been utilized in biochemical research for determining sulfhydryl groups in biological materials, demonstrating their significance in analytical biochemistry (Ellman, 1959).

Organic Synthesis in Water : Research has been conducted on the synthesis of benzimidazoles in high-temperature water, showcasing the potential of this compound in facilitating environmentally friendly organic synthesis (Dudd et al., 2003).

Glycan Analysis in Biomedical Research : In the field of biomedical research, derivatives of this compound have been used for glycan analysis, particularly in enhancing mass spectrometric sensitivity for glycan identification, highlighting its importance in glycomics (Hronowski et al., 2020).

Molecular Salt Synthesis for Pharmaceutical Applications : The compound has been involved in the synthesis of molecular salts of benzoic acid derivatives, which are significant in pharmaceutical applications, particularly for antiviral agents (Oruganti et al., 2017).

Polymer Chemistry Applications : this compound is utilized in polymer chemistry, specifically in the synthesis of 2-vinylbenzoic acids, which are key precursors for important bioactive molecules (Ram et al., 2020).

Dermal Metabolism Research : The compound has been studied in the context of dermal metabolism, particularly in understanding the absorption and hydrolysis of parabens in human and minipig skin, demonstrating its relevance in toxicological studies (Jewell et al., 2007).

Heterocyclic Compound Synthesis for Environmental Science : Its derivatives have been investigated for the synthesis of condensed heterocyclic compounds in environmental science, emphasizing the compound's role in green chemistry (Shimizu et al., 2009).

Antitumor Agent Research : The compound has been a part of research into potential antitumor agents, particularly those inhibiting tubulin polymerization, underscoring its potential in cancer research (Pieters et al., 1999).

Drug Metabolism Studies : It has been identified as a product in human aspirin metabolism, indicating its relevance in pharmacological research (Grootveld & Halliwell, 1988).

Alkaloid Synthesis in Organic Chemistry : This acid has been used in the synthesis of alkaloids, as demonstrated in the total synthesis of the marine indole alkaloid eudistomin U (Panarese & Waters, 2010).

Future Directions

2-Dibenzofurancarboxylic acid is attracting increasing attention because of its potential applications as a sustainable substitute to petroleum-derived terephthalic acid for the production of bio-based polymers, such as poly(ethylene 2,5-furandicarboxylate) (PEF) . It has shown potential in various fields of research and applications.

Mechanism of Action

Mode of Action

It’s known that the compound is involved in the catalytic mechanism of certain enzymes . For instance, it’s been found that a tyrosine residue controls the entry and exit of the substrate/product during reversible reactions .

Biochemical Pathways

It’s known that the compound can be synthesized from dibenzofuran through co-metabolic degradation in a lateral dioxygenation pathway .

Pharmacokinetics

It’s been suggested that the compound has high gastrointestinal absorption and is a potential inhibitor of the cyp1a2 enzyme . These properties could impact the compound’s bioavailability.

Result of Action

It’s been suggested that benzofuran derivatives may have immune-enhancing and anti-tumor properties .

Biochemical Analysis

Biochemical Properties

2-Dibenzofurancarboxylic acid, like other benzofuran compounds, plays a significant role in biochemical reactions

Cellular Effects

Benzofuran compounds have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

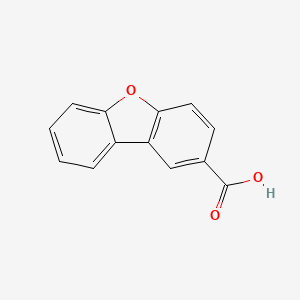

dibenzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKPZVGCVIWBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329104 | |

| Record name | 2-Dibenzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22439-48-1 | |

| Record name | 2-Dibenzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.